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Cat. No.: B3421568

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of
B-ionol, a valuable apocarotenoid, using the versatile cell factory Saccharomyces cerevisiae.
By leveraging metabolic engineering strategies, this yeast can be engineered to efficiently
synthesize (3-ionone, which can be subsequently reduced to B-ionol. These protocols cover the
genetic modification of yeast, cultivation conditions, and analytical methods for product
guantification.

Introduction

B-lonol and its precursor, 3-ionone, are C13 apocarotenoids with significant applications in the
fragrance, flavor, and pharmaceutical industries. Traditionally obtained through chemical
synthesis or extraction from plants, biotechnological production in microorganisms like
Saccharomyces cerevisiae offers a sustainable and environmentally friendly alternative. This
yeast is an ideal chassis for producing terpenoids due to its well-characterized genetics,
robustness in industrial fermentations, and the presence of the native mevalonate (MVA)
pathway, which provides the essential precursors for isoprenoid biosynthesis.

The engineering strategy involves the introduction of a heterologous carotenoid biosynthesis
pathway to produce [3-carotene, followed by the expression of a carotenoid cleavage
dioxygenase to convert B-carotene into B-ionone. Further enzymatic reduction can then yield 3-
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ionol. This document outlines the key genetic modifications, cultivation parameters, and
analytical procedures to achieve and optimize (-ionol production in S. cerevisiae.

Data Presentation

The following tables summarize the quantitative data from various studies on the production of
[3-carotene and (3-ionone in engineered Saccharomyces cerevisiae.

Table 1: Production of 3-Carotene in Engineered S. cerevisiae

. ) B-Carotene o
Strain Key Genetic . Cultivation
L . Titer (mglg L Reference
Description Modifications Conditions
DCW)
Integration of
) CrtE, CrtYB, Crtl
Single-copy Shake flask,
_ from 4 _ [11[2][3]
carotenoid genes YPD medium
Xanthophyllomyc
es dendrorhous
Fine-tuned Optimized
. ) Shake flask,
carotenoid gene expression of 16 ) [11[21[3]
) YPD medium
expression CrtE, CrtYB, Crtl
Overexpression
of truncated
Pathway HMG-CoA
Shake flask,
bottleneck reductase 32 ] [11[21[3]
YPD medium
alleviation (tHMG1) in the

high -carotene

producer

Table 2: Production of B-lonone in Engineered S. cerevisiae
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Strain Key Genetic B-lonone Titer Cultivation
o o . Reference
Description Modifications (mglL) Conditions
Expression of Shake flask,
Initial B-ionone PhCCD1 in a low 18 YPD with 10% 2]
production [B-carotene strain ' dodecane
(4 mg/g DCW) overlay, 72h
Expression of
PhCCD1in a
) ) Shake flask,
High-level - high B-carotene i
) ) YPD with 10%
ionone strain (32 mg/g 33 [1112][3]
) ) dodecane
production DCW) with
) ) overlay, 72h
multiple copies of
fyn-PhCCD1
Expression of
Early reported (3- )
) carotenogenic Shake flask /
ionone 0.2-5 ] [2]
, genes and Bioreactor
production
PhCCD1
High B-carotene
] ] ) Two-phase
Two-phase producer with 180 (in organic
) shake flask 2]
fermentation PhCCD1 phase) )
. fermentation
expression
Experimental Protocols
Media Preparation
YPD Medium (per 1 Liter):
e Yeast Extract: 10 g
e Peptone: 20 g
o Dextrose (Glucose): 20 g
e Deionized Water:to 1 L
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Protocol:

Dissolve the yeast extract and peptone in deionized water.
o Autoclave for 20 minutes at 121°C.

» In a separate container, prepare a 20% dextrose solution and sterilize by autoclaving or
filtration.

o Aseptically add the sterile dextrose solution to the autoclaved yeast extract and peptone
mixture.

Genetic Engineering of S. cerevisiae

a. Gene Cassette Construction: The biosynthetic pathway for 3-ionone requires the expression
of several heterologous genes. These genes are typically codon-optimized for S. cerevisiae
and cloned into yeast expression vectors.

o Geranylgeranyl diphosphate (GGPP) synthase:CrtE from Xanthophyllomyces dendrorhous.
e Phytoene synthase and lycopene cyclase: Bifunctional CrtYB from X. dendrorhous.
e Phytoene desaturase:Crtl from X. dendrorhous.

» Carotenoid Cleavage Dioxygenase:CCD1 from Petunia hybrida (PhCCD1), often fused with
a membrane-targeting signal peptide.

To enhance the flux towards [3-carotene, overexpression of a truncated version of the native
HMG-CoA reductase (tHMG1) is recommended.

b. CRISPR/Cas9-Mediated Genome Integration: This protocol describes the integration of gene
cassettes into the yeast genome for stable expression.

Materials:
e S. cerevisiae strain (e.g., CEN.PK2-1C).

o gRNA expression plasmid.
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o Cas9 expression vector (can be integrated into the host genome or co-transformed).

o Donor DNA cassette(s) with homology arms flanking the integration site.

e Lithium Acetate (LiAc) solution (1 M, sterile).

o Polyethylene Glycol (PEG) 3350 solution (50% wl/v, sterile).

e Single-stranded carrier DNA (ssDNA) (10 mg/mL).

e YPD medium and selective agar plates.

Protocol:

e Preparation of Competent Cells:

1. Inoculate a single colony of S. cerevisiae in 5 mL of YPD medium and grow overnight at
30°C with shaking.

2. Inoculate 50 mL of YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

3. Harvest the cells by centrifugation at 3000 x g for 5 minutes.

4. Wash the cell pellet with 25 mL of sterile water and centrifuge again.

5. Resuspend the pellet in 1 mL of 200 mM LiAc and transfer to a microfuge tube.

6. Pellet the cells and resuspend in 400 pL of 100 mM LiAc.

e Transformation:

1. Boil the ssDNA for 5 minutes and immediately chill on ice.

2. In a microfuge tube, mix:

= Competent cells: 50 pL

= gRNA plasmid: ~200 ng
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= Cas9 plasmid (if not integrated): ~200 ng
= Donor DNA: ~1 ug

= SSDNA: 10 pL

3. Add 300 pL of 50% PEG solution.

4. Add 36 pL of 1 M LiAc.

5. Vortex thoroughly and incubate at 30°C for 30 minutes.
6. Heat shock at 42°C for 20-25 minutes.

7. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 uL of
sterile water.

8. Plate the cell suspension on selective agar plates and incubate at 30°C for 2-3 days.

o Verification:

1. Confirm successful integration by colony PCR using primers flanking the integration site.

Cultivation for -lonone Production

Protocol:

Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium
and grow overnight at 30°C with shaking at 200 rpm.

Inoculate 20 mL of YPD medium in a 250 mL shake flask to an initial OD600 of 0.1.

Add a 10% (v/v) overlay of dodecane to the culture medium to capture the volatile 3-ionone.

Incubate at 30°C with shaking at 170-200 rpm for 72-96 hours.[2]

Extraction and Quantification of B-Carotene

Protocol:
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Harvest yeast cells from the culture by centrifugation.

Wash the cell pellet with distilled water.

Disrupt the cells using mechanical bead beating with glass beads in acetone.

Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
Evaporate the acetone under a stream of nitrogen.

Redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g.,
methanol/acetonitrile/chloroform).

Analyze by HPLC using a C18 or C30 reverse-phase column.
Detect carotenoids by absorbance at 450 nm.

Quantify by comparing the peak area to a standard curve of -carotene.

Extraction and Quantification of B-lonone

Protocol:

o Separate the dodecane layer from the culture medium by centrifugation.

» Dilute the dodecane sample containing -ionone with a suitable solvent (e.g., hexane or

ethyl acetate).

¢ Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

[¢]

Column: A non-polar or medium-polarity column (e.g., DB-5MS or HP-5MS) is suitable.

[¢]

Injector Temperature: 250°C.

[e]

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for
5 minutes.

[e]

MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring
characteristic ions of B-ionone (e.g., m/z 177, 192).
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e Quantify B-ionone by comparing the peak area to a standard curve prepared with pure 3-
ionone.

Visualizations

Biosynthetic Pathway of B-lonone in Engineered S.
cerevisiae

Mevalonate Pathway (Native)

Heterologous Carotenoid Pathway B-lonone Production
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Click to download full resolution via product page

Caption: Biosynthetic pathway for 3-ionone production in engineered S. cerevisiae.

Experimental Workflow for B-lonone Production
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Microbial Production of 3-lonol in Saccharomyces
cerevisiae: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421568#microbial-production-of-beta-ionol-using-
saccharomyces-cerevisiae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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